molecular formula C11H16N4S B1439563 6-Butyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol CAS No. 1193388-61-2

6-Butyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol

Cat. No. B1439563
CAS RN: 1193388-61-2
M. Wt: 236.34 g/mol
InChI Key: RWWSALCPFWNLQI-UHFFFAOYSA-N
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Description

“6-Butyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol” is a chemical compound with the CAS Number: 1193388-61-2. It has a molecular weight of 236.34 . The compound is used for research purposes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16N4S/c1-4-5-6-9-7(2)12-10-13-11(16)14-15(10)8(9)3/h2,4-6H2,1,3H3 (H2,12,13,14,16) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 236.34 . It is used for research purposes and is not intended for diagnostic or therapeutic use .

Scientific Research Applications

Synthesis and Derivative Formation

6-Butyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol and its derivatives have been a focus of synthesis research. The compound has been transformed into various N-substituted amide derivatives, showcasing its versatility in chemical synthesis (Cong et al., 2014). Moreover, research on imine-enamine tautomerism of dihydroazolopyrimidines, including this compound, indicates its potential in further chemical transformations (Desenko et al., 1993).

Biological Activity

The compound has been used as a starting material in the synthesis of derivatives displaying herbicidal and fungicidal activities. This indicates its potential application in agricultural chemistry (De, 2006). Additionally, the synthesis of diheterocyclic compounds based on this compound has been explored, further extending its application in biological activity studies (Liu et al., 2008).

Application in Organic Electronics

The compound has been utilized in the design and synthesis of organic light-emitting supramolecular microfibers. This opens up potential applications in the field of organic electronics and photonics (Liu et al., 2008).

Pharmaceutical Research

In pharmaceutical research, the compound has been involved in studies related to cardiovascular agents, showcasing its potential in medicinal chemistry (Novinson et al., 1982). This includes the exploration of its derivatives for antihypertensive and coronary vasodilating activities.

Future Directions

The future directions for this compound are not clear from the available resources. It is used for research purposes , and further studies could reveal more about its potential applications.

properties

IUPAC Name

6-butyl-5,7-dimethyl-1H-[1,2,4]triazolo[1,5-a]pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4S/c1-4-5-6-9-7(2)12-10-13-11(16)14-15(10)8(9)3/h4-6H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWWSALCPFWNLQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(N2C(=NC(=S)N2)N=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601169257
Record name 6-Butyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601169257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Butyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol

CAS RN

1193388-61-2
Record name 6-Butyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2(1H)-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193388-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Butyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601169257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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